N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(ethylthio)benzamide
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(ethylthio)benzamide is a benzamide derivative featuring a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl (-CF₃) group at position 4. The ethylthio (-S-C₂H₅) substituent on the benzamide moiety distinguishes it from related compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring may reduce steric hindrance, improving target binding .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c1-2-27-15-6-4-3-5-13(15)18(26)23-10-9-17-24-14(12-7-8-12)11-16(25-17)19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHYYSVBSXSEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(ethylthio)benzamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including a pyrimidine ring substituted with trifluoromethyl and cyclopropyl moieties, contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.35 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may be relevant for treating various diseases, including cancer and inflammatory conditions .
- Receptor Modulation : The compound interacts selectively with various biological receptors, potentially influencing signaling pathways associated with inflammation and cancer progression .
The mechanism through which this compound exerts its effects involves:
- Binding Affinity : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.
- Selectivity : Structural features enable selective interaction with target proteins, minimizing off-target effects.
- Metabolic Stability : The compound's design improves its stability against metabolic degradation, enhancing bioavailability .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for drug development:
- Anticancer Activity : Research on similar pyrimidine derivatives has demonstrated their potential to inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl substitutions have shown enhanced potency against various cancer cell lines .
- Antimicrobial Properties : Some derivatives of pyrimidines exhibit antimicrobial activity against pathogens, suggesting that this compound could also possess similar properties .
- Inflammation Modulation : In vivo studies have indicated that compounds with similar structures can modulate inflammatory responses, providing a basis for exploring this compound in inflammatory disease treatments .
Comparative Analysis
A comparative analysis of this compound with other structurally similar compounds reveals distinct advantages:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamide | Pyrazolo[3,4-d]pyrimidine core | Potential anti-inflammatory | Sulfanyl group enhances solubility |
| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Piperazine moiety increases receptor affinity |
| 1-amino-pyrido[3,2-d]pyrimidin derivatives | Amino-substituted pyrimidines | Anticancer activity | Amino group enhances interaction with DNA |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrimidine-containing benzamides. Below is a comparative analysis with structurally related derivatives:
Key Findings from Comparative Studies
Substituent Effects on Target Binding: The ethylthio group in the target compound offers a balance between hydrophobicity and metabolic stability. In contrast, bulkier substituents (e.g., thiazolylmethylthio or triazole groups) in analogues like those in may hinder target accessibility or increase clearance rates.
Pharmacokinetic and Toxicity Profiles: The trifluoromethyl group in the target compound and its analogues (e.g., ) improves membrane permeability but may elevate hepatotoxicity risks due to metabolic byproducts like trifluoroacetic acid. Compounds with nitro groups (e.g., 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide ) exhibit higher reactivity, correlating with antimicrobial potency but also genotoxicity concerns.
Synthetic Feasibility :
- The target compound’s synthesis likely involves straightforward coupling of ethylthio-benzamide with a pre-functionalized pyrimidine-ethylamine intermediate. In contrast, analogues with heterocyclic substituents (e.g., thiazole or triazole) require multi-step functionalization, increasing production costs .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including pyrimidine ring formation, functionalization with cyclopropyl and trifluoromethyl groups, and coupling with 2-(ethylthio)benzamide. Critical parameters include:
- Temperature control : Maintaining 0–5°C during acyl chloride coupling (e.g., with 4-(trifluoromethyl)benzoyl chloride) to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency for nucleophilic substitutions .
- Catalysts : Use of potassium carbonate as a base in SNAr reactions enhances yield . Methodological optimization should include DOE (Design of Experiments) to evaluate solvent, temperature, and catalyst interactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrimidine ring and substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and trifluoromethyl as a singlet at δ ~120 ppm in 13C NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching C19H20F3N3OS) .
- X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated for structurally similar pyrimidine derivatives .
Q. What are the common impurities encountered during synthesis, and how can they be identified?
- By-products : Unreacted pyrimidine intermediates or over-alkylated species.
- Identification methods :
- HPLC-PDA : Detects impurities at 254 nm; retention time shifts indicate structural differences .
- LC-MS/MS : Fragmentation patterns differentiate isomers (e.g., ethylthio vs. methylthio analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across assays?
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line viability) to minimize variability .
- Structure-activity relationship (SAR) : Compare analogs (e.g., replacing ethylthio with methylthio) to identify critical functional groups. Evidence from pyrimidine derivatives shows trifluoromethyl groups enhance lipophilicity and target binding .
- Target validation : Use CRISPR-edited isogenic cell lines to confirm specificity for purported enzyme targets (e.g., kinases or antimicrobial targets) .
Q. What computational methods are suitable for predicting binding affinity with target enzymes?
- Molecular docking : Software like AutoDock Vina or Schrödinger Glide models interactions using crystal structures of homologous enzymes (e.g., PDB: 3ERT for kinase targets) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, highlighting key residues (e.g., hydrogen bonds with pyrimidine N1) .
- Free energy perturbation (FEP) : Quantifies the impact of substituents (e.g., cyclopropyl vs. methyl) on binding energy .
Q. How does the trifluoromethyl group influence metabolic stability in in vivo models?
- In vitro assays : Microsomal stability studies (human/rat liver microsomes) show trifluoromethyl groups reduce oxidative metabolism by CYP450 enzymes, as seen in analogs with >80% remaining after 1 hour .
- In vivo PK studies : LC-MS/MS quantifies plasma concentrations in rodent models; trifluoromethyl analogs exhibit longer t1/2 (e.g., 8–12 hrs vs. 2–4 hrs for non-fluorinated analogs) .
- Metabolite identification : HRMS/MS detects defluorinated metabolites, guiding structural modifications to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
